molecular formula C10H22LiNO B045308 Lithium diisopropylamide mono(tetrahydrofuran) CAS No. 123333-84-6

Lithium diisopropylamide mono(tetrahydrofuran)

Cat. No. B045308
M. Wt: 179.3 g/mol
InChI Key: YTJXGDYAEOTOCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of LDA involves the reaction of lithium metal with diisopropylamine in the presence of THF as a solvent. The process is carefully controlled to ensure the formation of LDA while minimizing the formation of side products. Research has shown that the synthesis's efficiency can be affected by factors such as temperature, solvent purity, and the presence of catalytic amounts of lithium chloride (LiCl), which can significantly enhance the reaction rate through mixed aggregation effects (Ma, Hoepker, Gupta, Faggin, & Collum, 2010).

Molecular Structure Analysis

LDA in THF is characterized by a dynamic equilibrium of aggregates, including dimers, monomers, and mixed aggregates. The structure of LDA is significantly influenced by the solvent environment, with THF playing a critical role in stabilizing specific aggregated forms. Studies have detailed the existence of an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units within the LDA crystal structure, highlighting its complex aggregation behavior in solutions (Barnett, Mulvey, Clegg, & O'neil, 1991).

Chemical Reactions and Properties

LDA in THF is renowned for its application in various organic reactions, including nucleophilic addition, deprotonation, and metalation reactions. The chemical reactivity of LDA is markedly influenced by its aggregation state, which can be manipulated through the addition of ligands or varying the temperature. Research has unveiled that LDA's reactivity is not solely dependent on its monomeric form but also on higher-order aggregates that participate in the reaction pathways (Gupta, Hoepker, Ma, Viciu, Faggin, & Collum, 2013).

Physical Properties Analysis

The physical properties of LDA in THF, such as solubility, viscosity, and boiling point, are crucial for its application in synthesis. These properties are affected by the concentration of LDA, the presence of additives, and temperature. The solvent THF not only serves as a medium for the reaction but also influences the physical state and stability of LDA, affecting its handling and storage conditions.

Chemical Properties Analysis

The chemical properties of LDA, including its basicity, nucleophilicity, and reactivity towards different electrophiles, are central to its utility in organic synthesis. The presence of THF as a solvent significantly impacts these properties by stabilizing different aggregated forms of LDA, which exhibit distinct reactivities. For instance, the addition of hexamethylphosphoramide (HMPA) or LiCl can modulate LDA's reactivity by affecting its aggregation state, offering a means to control the outcome of reactions (Ma, Hoepker, Gupta, Faggin, & Collum, 2010; Gupta, Hoepker, Ma, Viciu, Faggin, & Collum, 2013).

Scientific Research Applications

  • Metalation of Imines : LDA-THF effectively metalizes imines derived from cyclohexanone and 2-methylcyclohexanone in various solvent mixtures, showcasing its utility in organic synthesis (Bernstein & Collum, 1993).

  • Kinetics and Mechanisms : Studies reveal insights into the kinetics of LDA in THF under nonequilibrium conditions, contributing to the understanding of organolithium reaction mechanisms (Algera et al., 2017).

  • Reactions with Hexamethylphosphoramide : When combined with hexamethylphosphoramide, LDA can mediate complex reactions in various organic compounds, demonstrating the influence of secondary-shell solvation effects (Ma & Collum, 2007).

  • Aggregation Studies : Cryoscopy in THF is used to determine the aggregation degree of organolithium compounds like LDA, enabling synthesis and measurement under inert atmosphere conditions (Bauer & Seebach, 1984).

  • Dehydrobrominations : LDA mediated dehydrobrominations of various brominated compounds in THF solutions with hexamethylphosphoramide, highlighting its reactivity and utility in organic transformations (Ma et al., 2006).

  • Ligand Binding : LDA forms exclusively dimers with various monodentate ligands and monomers with specific ligands, suggesting its potential in ligand binding studies (Remenar et al., 1997).

  • Regioselective Ortho Lithiation : LDA can be used for the regioselective ortho lithiation of halopyridines, leading to disubstituted pyridines, which is significant for the synthesis of heterocyclic compounds (Gribble & Saulnier, 1980).

  • 1,4-Addition to Unsaturated Esters : This process involves rate-limiting deaggregation and autocatalysis, with lithium chloride catalysis and mixed aggregation effects, showcasing the complexity of reactions mediated by LDA (Ma et al., 2010).

  • Ortholithiation Mechanisms : The ortholithiation of 1,4-bis(trifluoromethyl)benzene by LDA under nonequilibrium conditions demonstrates sensitivity to trace impurities, reactant concentrations, and isotopic substitution (Liang et al., 2015).

  • Enolate Formation Mechanisms : A study on the reaction of LDA with 2-methyl-3-pentanone in THF shows a two-step mechanism for enolate formation, providing insights into the proton transfer process (Beutelman et al., 1982).

Safety And Hazards

LDA is highly flammable and may cause severe skin burns and eye damage . It may also cause drowsiness or dizziness and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

Future Directions

LDA has been used as an initiator in the anionic polymerization of D,L-lactide . It has also been used in one of the key synthetic steps for the preparation of the phenylacetic acid component of the muscarinic M3 receptor antagonist .

properties

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22LiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924467
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium diisopropylamide mono(tetrahydrofuran)

CAS RN

123333-84-6
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

LDA/THF was prepared by adding n-BuLi (0.29 mL, 1.6 M/hexanes, 0.46 mmol, 3.0 equiv) to diisopropylamine (65 μL, 0.46 mmol, 3.0 equiv) in 3 mL dry THF under a nitrogen atmosphere in a flame dried schenck flask at −78° C. The resulting solution was warmed to −20° C. and stirred for another 15 min. After the LDA solution was cooled down to −78° C., TMEDA (69 μL, 0.46 mmol, 3.0 equiv) was added slowly via a syringe. Compound S2-1-1 (0.10 g, 0.20 mmol, 1.3 equiv) was dissolved in 1 mL dry THF and added into the LDA solution slowly via a syringe. A dark-red color appeared as soon as addition started. After stirring for 10 min, enone S1-9 (74 mg, 0.15 mmol, 1.0 equiv) in 1 mL dry THF was added slowly a via syringe. After 10 min, LC/MS indicated that the enone was consumed and the product present. The reaction mixture was allowed to slowly warm to −20° C. in 1 h. A phosphate buffer solution (pH 7, 10 mL) was added, followed by the addition of 20 mL saturated aqueous ammonium chloride. The resulting mixture was extracted with dichloromethane (3×15 mL). The combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient) to yield the desired compound S2-2-1 (90 mg, 65%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Quantity
65 μL
Type
reactant
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Quantity
3 mL
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reactant
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69 μL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

An LDA/THF solution was prepared by adding n-BuLi (1.6 M/hexanes, 5.10 mL, 8.16 mmol, 1.5 equiv) to diisopropylamine (1.15 mL, 8.16 mmol, 1.5 equiv) in THF (15 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 15 min. After the LDA solution was cooled to −78° C., compound S1-6 (2.26 g, 5.44 mmol, 1.0 equiv) in THF (5 mL) was added dropwise. An orange-red solution was formed. After 10 min, DMF (1.26 mL, 16.30 mmol, 3.0 equiv) was added dropwise. The reaction solution was allowed to warm to −20° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. This gave 2.42 g of crude S1-7, which was purified by column chromatography (Biotage 24 g column, 5 to 10% EtOAc in hexanes gradient), yielding 2.23 g (92%) of the pure compound S1-7 as a light yellow solid: 1H NMR (400 MHz, CDCl3) δ 10.37 (s, 1 H), 7.51-7.47 (m, 2 H), 7.40-7.33 (m, 5 H), 7.27 (t, J=7.3 Hz, 1 H), 7.06-7.02 (m, 2 H), 5.12 (s, 2 H), 2.37 (d, J=2.3 Hz, 3 H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

LDA/THF was prepared by adding n-BuLi (1.6 M, 1.31 mL, 2.10 mmol, 1.5 equiv) to diisopropylamine (0.30 mL, 2.10 mmol) in THF (5 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 10 min. After the LDA solution was cooled to −78° C., compound S23-1 (0.52 g, 1.40 mmol) in THF (2 mL) was added dropwise, forming an orange-red solution. After 10 min, a solution of iodine (0.76 g, 2.97 mmol, 2.1 equiv) in THF (2 mL) was added dropwise to the above reaction mixture. The reaction solution was allowed to warm to −15° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was all consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient), to provide S23-2 (0.56 g, 80%): 1H NMR (400 MHz, CDCl3) δ 7.48-7.43 (m, 2 H), 7.39-7.32 (m, 5 H), 7.28-7.22 (m, 1 H), 7.05-6.99 (m, 2 H), 5.08 (s, 2 H), 2.39 (d, J=2.4 Hz, 3 H); MS (ESI) m/z 495.03 (M−H).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
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Name
Quantity
2 mL
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reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A tetrahydrofuran (8 ml) solution of diisopropylamine (1.0 ml, 7.1 mmol) was cooled to 5° C., then n-butyllithium hexane solution (4.1 ml, 1.58 M, 6.5 mmol) was dropwise added thereto while 10 minutes, thus lithium diisopropylamide tetrahydrofuran solution was obtained.
Name
n-butyllithium hexane
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 2
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 3
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 4
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 5
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 6
Lithium diisopropylamide mono(tetrahydrofuran)

Citations

For This Compound
59
Citations
A Bhaw-Luximon, D Jhurry, N Spassky, S Pensec… - Polymer, 2001 - Elsevier
The anionic polymerization of d,l-lactide initiated by lithium diisopropylamide.monoTHF complex was performed in different solvents and at various temperatures. No polymerization …
Number of citations: 61 www.sciencedirect.com
M Mitsuya, Y Ogino, N Ohtake, T Mase - Tetrahedron, 2000 - Elsevier
Diastereoselective synthesis of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetic acid 1, an important component of a novel muscarinic M 3 receptor antagonist 3, was …
Number of citations: 22 www.sciencedirect.com
AJ Macnish, DC Joyce, DE Irving… - Postharvest Biology and …, 2004 - Elsevier
The efficacy of 1-methylcyclopropene (1-MCP) gas to prevent the adverse effects of ethylene is limited by its short-term residual activity in some plants. Development of a simple 1-MCP …
Number of citations: 46 www.sciencedirect.com
JM Lovell, RL Beddoes, JA Joule - Tetrahedron, 1996 - Elsevier
… To a stirred solution of tetrathiafulvalene (250 mg, 1.22 mmol) in Et20 (20 ml) at -78 oC under an atmosphere of argon was added lithium diisopropylamide mono-tetrahydrofuran (0.90 …
Number of citations: 17 www.sciencedirect.com
M Adamczyk, JR Fishpaugh… - Journal of Labelled …, 2000 - Wiley Online Library
We describe the synthesis of 3,3,4,4,3′,3′,4′,4′‐homocystine‐d 8 2 in four steps. Compound 2 has been utilized as an internal standard for the LC‐MS quantification of L‐…
CR Mason, PJ Skabara, D Cupertino… - Journal of Materials …, 2005 - pubs.rsc.org
Synthesis and properties of end-capped sexithiophenes incorporating the ethylene dithiothiophene unit - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/B415610B …
Number of citations: 42 pubs.rsc.org
I Sugiyama, GT Woolley, H Mizuo… - Journal of Labelled …, 1992 - Wiley Online Library
Cefclidin (E1040), a new injectable cephalosporin with potent antipseudomonal activity, was synthesized labelled with carbon‐14, starting from bromo[1‐ 14 C]acetic acid according to …
CR Mason, Y Li, P O'Brien, NJ Findlay… - Beilstein Journal of …, 2011 - beilstein-journals.org
Sexithiophenes 1a and 1b, in which a 4-(dimethylamino) phenyl unit is incorporated as an end-capping group, were synthesised and characterised by cyclic voltammetry, absorption …
Number of citations: 10 www.beilstein-journals.org
MT Ashby, GN Govindan… - Journal of the American …, 1994 - ACS Publications
(/-1, l,-Biisoquinoline) bis (2, 2,-bipyridine) ruthenium (II) bis (hexafluorophosphate)(2) exists as an~ 3: 1 mixture of its twodiastereomeric forms in acetone solutions at 25 C. The …
Number of citations: 58 pubs.acs.org
Y Kotseridis, R Baumes, GK Skouroumounis - Journal of Chromatography A, 1998 - Elsevier
The syntheses of four isotopically labelled aroma compounds, [ 2 H 4 ]β-damascenone, [ 2 H 2 ]2-methoxy-3-isobutylpyrazine, [ 2 H 3 ]α-ionone, and [ 2 H 3 ]β-ionone, whose natural …
Number of citations: 96 www.sciencedirect.com

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